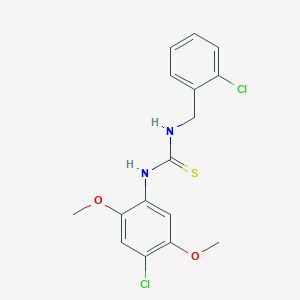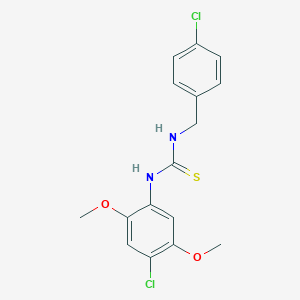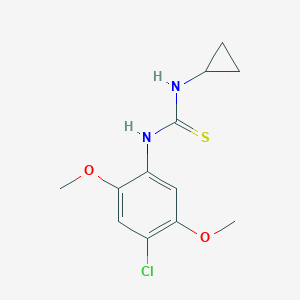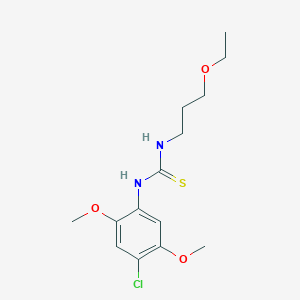![molecular formula C17H15ClN2S B216534 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline](/img/structure/B216534.png)
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline is a quinazoline derivative known for its diverse biological activities. Quinazoline compounds are significant in medicinal chemistry due to their pharmacological properties, including anti-tumor, antiviral, and antibacterial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline typically involves the reaction of 3-chlorobenzyl chloride with 4,6-dimethyl-2-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline ring or the chlorobenzyl group.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified quinazoline derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its anti-tumor and antimicrobial properties.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but it is believed to induce apoptosis and cell cycle arrest in tumor cells .
類似化合物との比較
Similar Compounds
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their anti-Helicobacter pylori activity.
1,3,4-Oxadiazole derivatives: Exhibiting various biological activities, including fungicidal and herbicidal properties.
Uniqueness
2-[(3-Chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline stands out due to its specific substitution pattern on the quinazoline ring, which imparts unique biological activities. Its combination of a chlorobenzyl group and a thioether linkage contributes to its distinct pharmacological profile.
特性
分子式 |
C17H15ClN2S |
|---|---|
分子量 |
314.8 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-7-16-15(8-11)12(2)19-17(20-16)21-10-13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
InChIキー |
UJZCZBHZIQUWOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)SCC3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)


